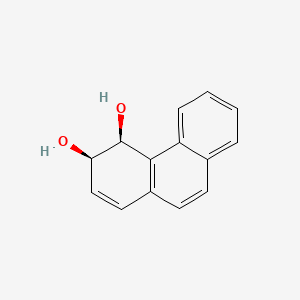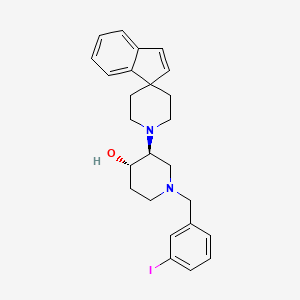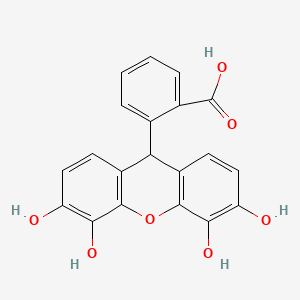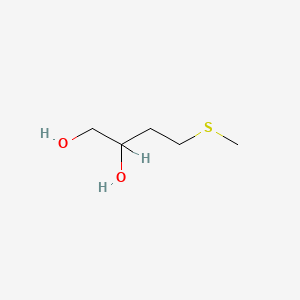![molecular formula C10H8N4O2 B1199823 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol CAS No. 78620-28-7](/img/structure/B1199823.png)
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol: is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazoleThe benzimidazole moiety is a well-known pharmacophore, while the oxadiazole ring is often associated with antimicrobial and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-benzimidazole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation . The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.
Substitution: Both the benzimidazole and oxadiazole rings can participate in substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or halogen groups .
科学研究应用
Chemistry: In chemistry, 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is investigated for its pharmacological properties. It has shown promise as an antimicrobial agent and is being studied for its potential anticancer activities .
Industry: In the industrial sector, derivatives of this compound are explored for their potential use in materials science, including the development of new polymers and coatings .
作用机制
The mechanism of action of 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. The oxadiazole ring can generate reactive oxygen species (ROS), leading to oxidative stress and cell death . These combined effects make the compound a potent antimicrobial and anticancer agent.
相似化合物的比较
Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate: This compound shares the benzimidazole core but has different substituents, leading to varied biological activities.
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid: Another benzimidazole derivative with distinct properties and applications.
Uniqueness: What sets 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol apart is its combination of the benzimidazole and oxadiazole rings. This unique structure provides a dual mechanism of action, enhancing its biological activity and making it a versatile compound for various applications .
属性
CAS 编号 |
78620-28-7 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.2 g/mol |
IUPAC 名称 |
5-(1-methylbenzimidazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H8N4O2/c1-14-7-5-3-2-4-6(7)11-8(14)9-12-13-10(15)16-9/h2-5H,1H3,(H,13,15) |
InChI 键 |
GBILRIBOXDHXOG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3=NNC(=O)O3 |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3=NNC(=O)O3 |
同义词 |
1-methyl-2-(1,3,4-oxadiazol-2(3H)-one-5-yl)benzimidazole RHC 3288 RHC-3288 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide](/img/structure/B1199741.png)
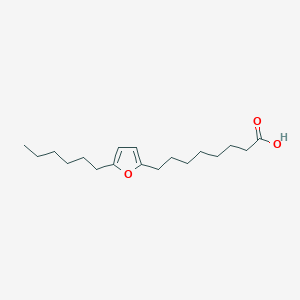
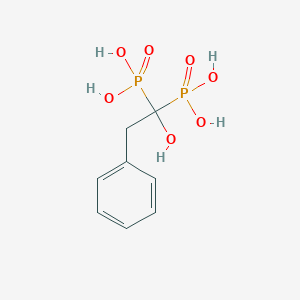
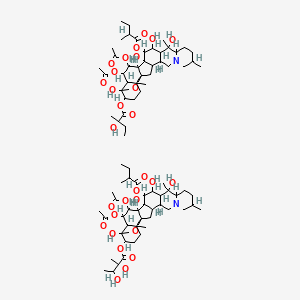
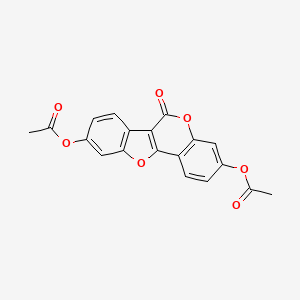
![14-Ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene](/img/structure/B1199748.png)
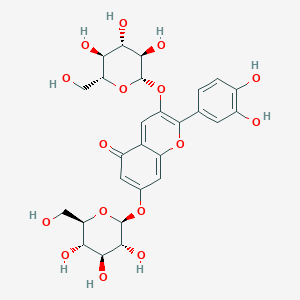
![1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione](/img/structure/B1199751.png)
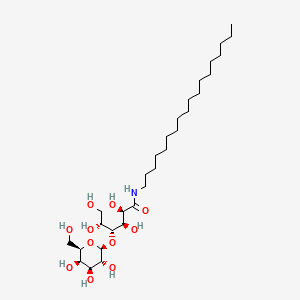
![(alphaR,betaS)-beta-(2-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]-alpha-phenyl-1-piperazineethanol](/img/structure/B1199753.png)
